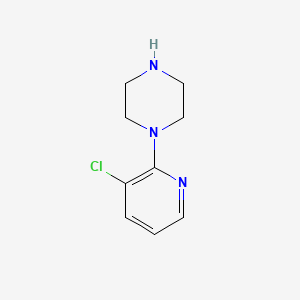

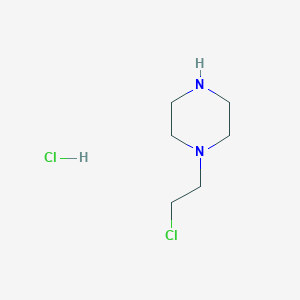

1-(2-chloroethyl)piperazine Hydrochloride

説明

1-(2-Chloroethyl)piperazine Hydrochloride is an organic compound with a molecular weight of 185.1 . It is used in the field of early discovery research .

Synthesis Analysis

The synthesis of 1-(2-chloroethyl)piperazine Hydrochloride can be achieved through various methods. One method involves the reaction of diethanolamine with thionyl chloride to yield bis(2-chloroethyl)methylamine hydrochloride. This is then reacted with 3-chloroaniline to yield 1-(3-chlorophenyl)piperazine hydrochloride. Finally, 1-(3-chlorophenyl)piperazine hydrochloride undergoes a reaction with 1-bromo-3-chloropropane to yield 1-(3-chlorophenyl)-4-(3-chloropropane)piperazine hydrochloride .

Molecular Structure Analysis

The InChI code for 1-(2-chloroethyl)piperazine Hydrochloride is 1S/C6H13ClN2.ClH/c7-1-4-9-5-2-8-3-6-9;/h8H,1-6H2;1H . The SMILES string is ClCCN1CCNCC1.Cl .

Physical And Chemical Properties Analysis

1-(2-chloroethyl)piperazine Hydrochloride is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

科学的研究の応用

Synthesis of Piperazine Derivatives

1-(2-chloroethyl)piperazine Hydrochloride: is a key intermediate in the synthesis of a wide range of piperazine derivatives. These derivatives are significant due to their extensive biological and pharmaceutical activities . The compound can undergo cyclization reactions with sulfonium salts to yield protected piperazines, which upon further reactions can lead to structurally diverse piperazinopyrrolidinones .

Pharmaceutical Drug Development

This compound plays a crucial role in the development of drugs containing the piperazine moiety. Piperazine is a common feature in drugs due to its impact on the physicochemical properties of molecules, and its structural and conformational characteristics make it a versatile building block in medicinal chemistry . For instance, it can be used in the synthesis of kinase inhibitors and receptor modulators through various synthetic methodologies, including Buchwald–Hartwig amination and aromatic nucleophilic substitution .

Catalysis Research

In catalysis, 1-(2-chloroethyl)piperazine Hydrochloride can be employed to create novel catalysts that facilitate various chemical reactions. Its reactivity allows for the development of catalysts that can be used in organic synthesis, potentially improving the efficiency and selectivity of chemical processes .

Material Science

The reactivity of 1-(2-chloroethyl)piperazine Hydrochloride with other compounds can be harnessed in material science to create polymers and coatings with specific properties. Its ability to act as a crosslinking agent can lead to the development of materials with enhanced durability and resistance to environmental factors .

Biochemistry Research

In biochemistry, this compound can be used to study enzyme-substrate interactions and the mechanism of action of various biochemical processes. By incorporating the piperazine structure into substrates or inhibitors, researchers can gain insights into the molecular workings of enzymes and other proteins .

Agricultural Chemistry

1-(2-chloroethyl)piperazine Hydrochloride: may find applications in the synthesis of agrochemicals. Its structural flexibility allows for the creation of compounds that can act as pesticides or herbicides, contributing to the protection of crops and yield improvement .

Environmental Science

In environmental science, derivatives of 1-(2-chloroethyl)piperazine Hydrochloride can be explored for their potential use in the removal of pollutants. They could be used to synthesize absorbents or catalysts that degrade toxic substances, aiding in environmental cleanup efforts .

Nanotechnology

The compound’s ability to participate in the formation of nanostructures makes it a candidate for research in nanotechnology. It could be used to synthesize nanomaterials with specific properties for use in electronics, drug delivery systems, or imaging technologies .

作用機序

Target of Action

The primary target of 1-(2-chloroethyl)piperazine Hydrochloride is the GABA receptor . GABA (gamma-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

1-(2-chloroethyl)piperazine Hydrochloride acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in flaccid paralysis of the worm .

Biochemical Pathways

Its action on the gaba receptors suggests it may influence pathways related to neurotransmission and muscle contraction .

Pharmacokinetics

Piperazine derivatives are generally known for their impact on the physicochemical properties of the final molecule, for their structural and conformational characteristics, and for their easy handling in synthetic chemistry .

Result of Action

The action of 1-(2-chloroethyl)piperazine Hydrochloride on the GABA receptors leads to the paralysis of the worm, allowing the host body to easily remove or expel the invading organism .

Safety and Hazards

1-(2-chloroethyl)piperazine Hydrochloride is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. It may also cause drowsiness or dizziness . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

特性

IUPAC Name |

1-(2-chloroethyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClN2.ClH/c7-1-4-9-5-2-8-3-6-9;/h8H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBJAEUNYGEDAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50968242 | |

| Record name | 1-(2-Chloroethyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chloroethyl)piperazine Hydrochloride | |

CAS RN |

53502-60-6 | |

| Record name | NSC91945 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Chloroethyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。